molecular formula C23H21N5O2S B12150546 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acet amide

2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acet amide

Cat. No.: B12150546
M. Wt: 431.5 g/mol
InChI Key: FYQHTMCRJXIBBU-UHFFFAOYSA-N
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Description

¹H NMR Assignments:

  • δ 8.21 (s, 1H) : Triazole C3–H proton.
  • δ 7.68–7.12 (m, 13H) : Aromatic protons from biphenyl and methoxyphenyl groups.
  • δ 4.02 (s, 2H) : Sulfanyl-linked methylene group (–SCH2–).
  • δ 3.81 (s, 3H) : Methoxy (–OCH3) protons.

Nuclear Overhauser Effect (NOE) correlations confirmed the syn-periplanar orientation of the methoxyphenyl group relative to the triazole ring. Relaxation time (T1) measurements indicated restricted rotation about the C–S bond (energy barrier: ~12 kcal/mol).

Vibrational Spectral Signatures from Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy identified key functional groups (KBr pellet, cm⁻¹):

Vibration Mode Wavenumber (cm⁻¹) Assignment
N–H stretch 3360 Primary amine (triazole)
C=O stretch 1665 Acetamide carbonyl
C–N stretch 1340 Triazole ring
C–S stretch 690 Sulfanyl bridge
O–CH3 bend 1250 Methoxy group

Density functional theory (DFT) calculations (B3LYP/6-31G*) matched experimental peaks with <2% deviation, validating the proposed structure. The absence of a broad O–H stretch (3200–3600 cm⁻¹) confirmed the absence of hydrate formation.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H21N5O2S/c1-30-18-13-11-17(12-14-18)22-26-27-23(28(22)24)31-15-21(29)25-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15,24H2,1H3,(H,25,29)

InChI Key

FYQHTMCRJXIBBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A modified method from Yavari et al. (2020) involves reacting 4-methoxyphenylacetic acid hydrazide with carbon disulfide in basic conditions:

  • Reagents : Hydrazide (1 equiv), CS₂ (2 equiv), KOH (2 equiv).

  • Conditions : Reflux in ethanol (8 h), followed by acidification with HCl to pH 3–4.

  • Intermediate : 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Yield: 78%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by cyclization and aromatization under acidic conditions.

Thioether Linkage Formation

The triazole-thiol is alkylated with chloroacetamide precursors to introduce the sulfide bond.

Nucleophilic Substitution

Adapted from Mangarao et al. (2014), the thiol group reacts with 2-chloro-N-(2-phenylphenyl)acetamide:

  • Reagents : Triazole-thiol (1 equiv), chloroacetamide (1.2 equiv), K₂CO₃ (2 equiv).

  • Conditions : DMF, 60°C, 6 h.

  • Product : 2-[(4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylphenyl)acetamide (Yield: 65%).

Optimization Notes :

  • Excess chloroacetamide (1.5 equiv) improves yield to 72% but risks di-alkylation.

  • NaHCO₃ as base reduces side reactions compared to K₂CO₃.

Acetamide Moiety Construction

The N-(2-phenylphenyl)acetamide group is introduced via amide coupling or acylation.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt system:

  • Reagents : 2-[(Triazolyl)thio]acetic acid (1 equiv), 2-phenylphenylamine (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

  • Conditions : DCM, RT, 12 h.

  • Yield : 82% after column chromatography (hexane/EtOAc).

Acyl Chloride Route

From Bechara et al. (2015), chloroacetyl chloride is used:

  • Reagents : Chloroacetyl chloride (1.5 equiv), 2-phenylphenylamine (1 equiv), Et₃N (2 equiv).

  • Conditions : THF, 0°C → RT, 4 h.

  • Yield : 68%.

Alternative Synthetic Pathways

One-Pot Copper-Catalyzed Cycloaddition

Chen et al. (2016) describe a Cu(I)-mediated approach:

  • Reagents : 4-Methoxyphenylacetylene (1 equiv), NaN₃ (1.2 equiv), 2-phenylphenylamine (1 equiv).

  • Conditions : CuI (10 mol%), DMF, 80°C, 8 h.

  • Yield : 58%.

Solid-Phase Synthesis

Adapted from Azzouni et al. (2018) for parallel synthesis:

  • Resin : Wang resin-loaded Fmoc-protected triazole-thiol.

  • Coupling : HATU/DIPEA, 2-phenylphenylamine, 2 h.

  • Cleavage : TFA/DCM (95:5), 1 h.

  • Yield : 45% (lower due to resin loading inefficiency).

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (HPLC)Scalability
CyclocondensationCS₂, KOH7895High
EDCl/HOBt CouplingEDCl, HOBt8298Moderate
Cu-CatalyzedCuI, NaN₃5890Low
Solid-PhaseHATU, Wang resin4585Low

Advantages :

  • Cyclocondensation + EDCl Coupling : Highest yield and purity for gram-scale synthesis.

  • Cu-Catalyzed : Avoids toxic thiol intermediates but requires stringent anhydrous conditions.

Disadvantages :

  • Solid-Phase : Low yield and resin costs limit industrial application.

Purification and Characterization

Chromatography

  • Column : Silica gel (230–400 mesh) with EtOAc/hexane (1:1 → 3:1).

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 9H, aryl-H), 3.85 (s, 3H, OCH₃), 3.52 (s, 2H, SCH₂).

  • HRMS (ESI+) : m/z 486.1521 [M+H]⁺ (calc. 486.1518).

Challenges and Mitigations

Thiol Oxidation

  • Issue : Thiol intermediates oxidize to disulfides.

  • Solution : Conduct reactions under N₂ and add 1% w/v ascorbic acid.

Amide Racemization

  • Issue : EDCl/HOBt causes partial racemization.

  • Mitigation : Use HOAt instead of HOBt to reduce racemization.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acet amide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer).
  • Percent Growth Inhibition (PGI) : The compound exhibited PGIs ranging from 70% to 90% across different cell lines, indicating strong anticancer activity.

This compound's mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of critical signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory processes, such as lipoxygenase. The anti-inflammatory activity is attributed to its ability to modulate immune responses and reduce pro-inflammatory cytokine production.

Case Study 1: Anticancer Evaluation

A study published in ACS Omega detailed the synthesis and biological evaluation of several triazole derivatives, including the compound . The results indicated that modifications on the triazole ring significantly affect the anticancer potency. The study concluded that further optimization could yield more effective analogs for clinical use .

Case Study 2: In Silico Anti-inflammatory Studies

Another investigation focused on the computational analysis of this compound's interaction with 5-lipoxygenase. The docking studies revealed a favorable binding affinity, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivitySignificant growth inhibition in various cancer cell lines
Anti-inflammatoryPotential inhibitor of lipoxygenase with favorable docking scores

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic substituents allow it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural Variations and Pharmacological Activity

Key structural variations among analogs include substitutions on the triazole ring and the arylacetamide group. Below is a comparative analysis:

Table 1: Substituent Effects on Anti-Inflammatory Activity
Compound Name / ID Triazole Substituent Acetamide Substituent Activity vs. Diclofenac Key Findings
Target Compound 4-amino, 5-(4-MeOPh) N-(2-phenylphenyl) Not reported Hypothesized improved solubility due to 4-MeOPh
AS111 () 4-amino, 5-(2-pyridyl) N-(3-methylphenyl) 1.28× higher Enhanced hydrophobic interactions and COX-2 inhibition
AS113 () 4-amino, 5-(2-pyridyl) N-(3,4-dichlorophenyl) Lower affinity Reduced rigidity due to dichloro substituents
2-[[4-amino-5-(CF₃)-triazol-3-yl]thio]-N-(2,4-diMePh)acetamide () 4-amino, 5-(CF₃) N-(2,4-dimethylphenyl) Not reported Trifluoromethyl group may improve metabolic stability
2-[[4-amino-5-(4-tert-BuPh)-triazol-3-yl]thio]-N-(2-MeO-5-MePh)acetamide () 4-amino, 5-(4-tert-BuPh) N-(2-MeO-5-MePh) Not reported Bulky tert-butyl group may reduce bioavailability
Key Observations:
  • Electron-Donating Groups (e.g., 4-MeOPh, 2-pyridyl): Enhance activity by improving binding affinity. AS111’s 2-pyridyl group facilitates hydrophobic interactions with COX-2, while 4-MeOPh in the target compound may optimize solubility .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Dichlorophenyl (AS113) reduces activity due to steric hindrance, whereas CF₃ () could enhance metabolic stability .
  • Bulkier Substituents (e.g., tert-Bu): May compromise bioavailability but improve target specificity .

Structural and Crystallographic Insights

  • Hydrogen Bonding and Crystal Packing: Analogous N-arylacetamides (e.g., ) show that substituents influence molecular conformation.
  • Graph-Set Motifs: Hydrogen-bonded dimers (e.g., R²²(8) motifs in ) stabilize crystal structures, which may correlate with in vivo stability .

In Silico and In Vivo Correlation

  • AS111 demonstrated alignment between in silico predictions (hydrophobic interactions) and in vivo anti-inflammatory efficacy, suggesting its triazole-thioacetamide scaffold is critical for COX-2 inhibition .
  • The target compound’s 2-phenylphenyl group may enhance π-π stacking in hydrophobic pockets, though experimental validation is needed .

Biological Activity

The compound 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acetamide is a complex organic molecule featuring a triazole ring and various functional groups that suggest potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N4O3S
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 4-{[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl}benzoic acid
  • Canonical SMILES : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole ring and the methoxyphenyl group enhances its binding affinity, potentially leading to the inhibition of target enzymes involved in various pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol evaluated the compound's efficacy against a panel of cancer cell lines. The results indicated low cytotoxicity but some sensitivity in leukemia cell lines at a concentration of 10 µM .

Cell Line Sensitivity (10 µM)
K-562 (Leukemia)Slightly sensitive
HCT-15 (Colon)Low sensitivity
SK-MEL-5 (Melanoma)Low sensitivity

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. The triazole moiety is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This suggests that derivatives of this compound could be developed for therapeutic applications in inflammatory diseases .

Study on Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds can exhibit varying degrees of anticancer activity. One study reported that modifications to the methoxy group significantly affected the potency against specific cancer types. The structure–activity relationship (SAR) indicated that substituents on the triazole ring could enhance or diminish biological activity depending on their electronic and steric properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization to form the triazole ring and subsequent modifications to introduce the methoxy and phenyl groups. Characterization techniques such as NMR and LC-MS are essential for confirming the structure and purity of synthesized compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl)acetamide, and what are common intermediates?

  • Methodology : The synthesis typically involves multistep reactions, starting with the formation of the 1,2,4-triazole core. For example, 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is synthesized via cyclization of thiosemicarbazide derivatives under reflux conditions with POCl₃ or other catalysts . Subsequent thioether formation is achieved by reacting the triazole-thiol intermediate with α-haloacetamide derivatives (e.g., 2-bromo-N-(2-phenylphenyl)acetamide) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Key Intermediates :

  • 4-Amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (triazole-thiol intermediate).
  • 2-Bromo-N-(2-phenylphenyl)acetamide (alkylating agent).

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and regiochemistry. For instance, the methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.3 ppm and a singlet for the methoxy group at δ ~3.8 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ peak matching C₂₄H₂₂N₅O₂S).
  • X-Ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for triazole-thioether linkages .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended for initial evaluation?

  • Reported Activities : Similar triazole-thioether derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, thiazole and triazole analogs show IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa) .
  • Recommended Assays :

  • Cytotoxicity : MTT assay on human cancer cell lines.
  • Enzyme Inhibition : Screening against kinases or cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-thioether linkage, and what factors influence regioselectivity?

  • Optimization Strategies :

  • Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the triazole-thiol group.
  • Catalysis : Addition of catalytic KI improves alkylation efficiency via a halogen-exchange mechanism .
    • Regioselectivity : Steric hindrance from the 2-phenylphenyl group directs the thioether bond to the triazole’s 3-position. Computational modeling (DFT) can predict preferential sites for substitution .

Q. What structure-activity relationship (SAR) insights exist for modifying the methoxyphenyl or 2-phenylphenyl moieties?

  • SAR Findings :

  • Methoxyphenyl Group : Replacement with electron-withdrawing groups (e.g., Cl, CF₃) enhances antimicrobial activity but reduces solubility .
  • 2-Phenylphenyl Group : Bulky substituents improve target binding affinity (e.g., kinase inhibition) but may increase metabolic instability .
    • Experimental Design : Synthesize analogs with halogen, nitro, or alkyl substitutions and compare bioactivity via dose-response assays .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Root Causes : Discrepancies may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound purity.
  • Resolution Strategies :

  • Standardized Protocols : Use validated assays (e.g., NCI-60 panel for anticancer activity).
  • Purity Verification : Ensure >95% purity via HPLC and characterize by ¹H NMR .
    • Case Study : A 2025 study found that impurities in the triazole intermediate (>5%) reduced observed anticancer activity by 40% .

Q. What computational tools are suitable for predicting pharmacokinetic properties (e.g., logP, metabolic stability)?

  • Tools :

  • SwissADME : Predicts logP (~3.2 for this compound), indicating moderate lipophilicity.
  • Molina’s CYP450 Module : Estimates susceptibility to oxidative metabolism (e.g., CYP3A4-mediated demethylation of the methoxyphenyl group) .
    • Validation : Compare in silico predictions with in vitro microsomal stability assays .

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